2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide
Description
2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthamide core with ethoxy and furan substituents
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-17-11-10-14-7-4-5-8-15(14)19(17)20(22)21-13-18(23-2)16-9-6-12-25-16/h4-12,18H,3,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJYRNNQKMCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthamide core and introduce the ethoxy and furan substituents through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[1-(furan-2-yl)ethyl]aniline
- 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
Uniqueness
2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Naphthalene moiety : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic characteristics.
- Furan ring : A five-membered aromatic ring that may play a role in biological interactions.
- Ethoxy and methoxy groups : These substituents can influence solubility and reactivity.
Molecular Formula
The molecular formula of 2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study published in Molecules highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showcasing the compound's potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Antioxidant Activity
Another important aspect of the biological activity of this compound is its antioxidant capacity. Research has shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Case Studies
- In Vivo Studies : In a study involving Wistar rats, the administration of the compound resulted in a significant reduction in oxidative stress markers in the liver, suggesting protective effects against liver damage.
- Cell Culture Experiments : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Interaction with cellular receptors : The naphthalene structure may facilitate binding to specific receptors involved in cell signaling pathways.
- Free radical scavenging : The presence of methoxy and ethoxy groups enhances the compound's ability to donate electrons to free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
